molecular formula C26H24F2N4O3 B11496711 {4-[5-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}(3-fluorophenyl)methanone

{4-[5-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}(3-fluorophenyl)methanone

Cat. No.: B11496711
M. Wt: 478.5 g/mol
InChI Key: WRFANHGFSHYBAH-UHFFFAOYSA-N
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Description

2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. The process often starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the fluorinated benzoyl and piperazine groups. Common reagents used in these reactions include fluorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated and nitro-substituted aromatic rings contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
  • (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Uniqueness

Compared to similar compounds, 2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its unique combination of fluorinated and nitro-substituted aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H24F2N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

[4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C26H24F2N4O3/c27-21-7-3-6-19(14-21)26(33)30-12-10-29(11-13-30)24-16-23(22(28)15-25(24)32(34)35)31-9-8-18-4-1-2-5-20(18)17-31/h1-7,14-16H,8-13,17H2

InChI Key

WRFANHGFSHYBAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)[N+](=O)[O-])F

Origin of Product

United States

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